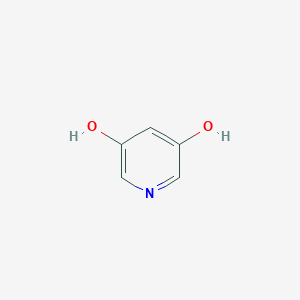

Pyridine-3,5-diol

Description

Significance of Pyridine-Based Scaffolds in Medicinal and Agrochemical Applications

The pyridine (B92270) ring is a fundamental heterocyclic scaffold that is ubiquitously found in a vast number of biologically active compounds. rsc.orgnih.gov Its presence is a hallmark of many pharmaceuticals and agrochemicals, underscoring its importance in these industries. nih.govglobenewswire.com The nitrogen atom in the pyridine ring imparts unique properties, such as the ability to form hydrogen bonds and act as a basic center, which are crucial for biological interactions. ingentaconnect.comnih.gov

In medicinal chemistry, pyridine derivatives are integral to a wide range of therapeutic agents, including antibacterial, anticancer, and anti-inflammatory drugs. frontiersin.orgamazonaws.com The pyridine moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug molecule, often enhancing its solubility and ability to bind to biological targets. ingentaconnect.comnih.gov In fact, over 7,000 existing drug molecules incorporate a pyridine nucleus in their structure. rsc.orgnih.gov

The agrochemical sector also heavily relies on pyridine-based compounds for the development of herbicides, insecticides, and fungicides. researchgate.netfortunebusinessinsights.comglobenewswire.com These compounds play a vital role in modern agriculture by protecting crops and improving yields. globenewswire.comnih.gov The versatility of the pyridine scaffold allows for the synthesis of a diverse range of agrochemicals with varied modes of action. researchgate.netnih.gov

Overview of Pyridine-3,5-diol's Role as a Synthetic Intermediate

This compound serves as a key synthetic intermediate, providing a versatile platform for the construction of more complex functionalized pyridine derivatives. Its two hydroxyl groups offer reactive sites for various chemical transformations, such as etherification, esterification, and conversion to leaving groups for cross-coupling reactions. beilstein-journals.org

The strategic placement of the hydroxyl groups at the 3 and 5 positions influences the electronic properties of the pyridine ring, making it amenable to specific synthetic manipulations. nih.gov Researchers have utilized this compound and its derivatives in the synthesis of a range of target molecules, including those with potential applications in materials science and medicinal chemistry. nih.govgoogle.com For instance, a recent chemical synthesis of this compound derivatives has been demonstrated starting from renewable carbohydrates. nih.gov

Evolution of Research Perspectives on this compound and its Derivatives

Historically, research on pyridine derivatives has been extensive, driven by their broad utility. However, the specific focus on this compound as a distinct building block has gained momentum more recently. Initial studies often involved its synthesis as part of a larger synthetic sequence.

Contemporary research is increasingly recognizing the potential of this compound as a starting material for creating libraries of novel compounds. The ability to functionalize the hydroxyl groups independently or simultaneously allows for the generation of molecular diversity. This has led to investigations into its use in the synthesis of ligands for metal complexes, functional polymers, and pharmacologically active agents. The development of new synthetic methodologies for the preparation and modification of this compound continues to be an active area of research.

Defining the Scope of this compound Research in Academic Contexts

Within academic research, the study of this compound encompasses several key areas:

Synthetic Methodology: Developing novel and efficient routes to synthesize this compound and its derivatives. This includes exploring different starting materials, catalysts, and reaction conditions to improve yields and sustainability. nih.gov

Reactivity Studies: Investigating the chemical reactivity of the hydroxyl groups and the pyridine ring to understand its behavior in various transformations and to develop new synthetic applications.

Structural Analysis: Characterizing the structure and properties of this compound and its derivatives using techniques such as NMR spectroscopy and X-ray crystallography.

Application-Oriented Synthesis: Utilizing this compound as a key building block in the targeted synthesis of molecules with specific functions, such as potential pharmaceuticals, agrochemicals, or materials with unique optical or electronic properties.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

pyridine-3,5-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO2/c7-4-1-5(8)3-6-2-4/h1-3,7-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSNXVCDIWGFMOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80188911 | |

| Record name | Pyridine-3,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80188911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3543-02-0 | |

| Record name | 3,5-Pyridinediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3543-02-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine-3,5-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003543020 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine-3,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80188911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridine-3,5-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.533 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Pyridine-3,5-diol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DH4N289BYD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways of Pyridine 3,5 Diol and Its Precursors

Advanced Synthetic Approaches to Pyridine-3,5-diol Core Structure

Modern synthetic chemistry provides several sophisticated routes to access the pyridine (B92270) core structure, emphasizing efficiency, atom economy, and the use of novel catalytic systems.

Multicomponent reactions (MCRs) have emerged as a powerful tool for the synthesis of highly functionalized pyridines, including pyridine-3,5-dicarbonitrile (B74902) derivatives, which are valuable precursors. These reactions combine three or more starting materials in a single pot to form a complex product, minimizing waste and operational steps. taylorfrancis.com

One prominent example is the one-pot, three-component condensation of an aldehyde, malononitrile, and an ammonium (B1175870) source like ammonium acetate (B1210297). kemdikbud.go.id This reaction has been effectively catalyzed by various systems, including reusable heterogeneous catalysts. For instance, a nanomagnetic catalyst, Fe3O4@SiO2@ZnCl2, has been used to synthesize 2,6-diamino-4-arylpyridine-3,5-dicarbonitriles under solvent-free conditions at 110 °C. kemdikbud.go.id This method is noted for its simple conditions and easy catalyst recovery using an external magnet. kemdikbud.go.id

Alternative green chemistry approaches utilize grinding techniques under solvent-free reaction conditions (SFRC). The synthesis of 2-amino-4-aryl/heteroaryl-6-(pyridin-2-ylthio)pyridine-3,5-dicarbonitriles has been achieved by grinding aryl aldehydes, malononitrile, and 2-mercaptopyridine (B119420) with potassium carbonate (K2CO3) at room temperature, affording yields up to 87%. jst.go.jp Microwave irradiation has also been shown to dramatically accelerate these MCRs, both in polar solvents like ethanol (B145695) and less polar ones like acetonitrile (B52724), depending on the reactivity of the aldehyde used. scientific.net

| Catalyst/Method | Reactants | Conditions | Product Type | Yield | Reference |

| Fe3O4@SiO2@ZnCl2 | Aldehyde, Malononitrile, Ammonium Acetate | Solvent-free, 110 °C | 2,6-Diamino-4-arylpyridine-3,5-dicarbonitrile | Good | kemdikbud.go.id |

| K2CO3 | Aryl aldehyde, Malononitrile, 2-Mercaptopyridine | Grinding, Room Temp, Solvent-Free | 2-Amino-4-aryl-6-thiopyridine-3,5-dicarbonitrile | 87% | jst.go.jp |

| ZnCl2 | Arylidine, Primary Amine | Dry Ethanol, 80 °C, 5h | 2-Amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile | Good | ajol.info |

| Microwave (MWI) | Aldehyde, Malononitrile, Thiol | Ethanol or Acetonitrile | Pyridine-3,5-dicarbonitrile | Accelerated | scientific.net |

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis for producing pyridinols and related compounds. Enzymes and whole-cell systems can operate under mild conditions, often exhibiting remarkable regio- and stereoselectivity.

Studies have demonstrated the potential of whole-cell biocatalysts for creating hydroxylated pyridine compounds. For example, cells of Burkholderia sp. MAK1 have been shown to perform regioselective hydroxylation on a variety of N-heterocyclic compounds, making them applicable for the synthesis of pyridinols. vu.lt Similarly, a one-pot biocatalytic process using recombinant microbial whole cells has been developed for the efficient synthesis of 2,6-bis(hydroxymethyl)pyridine from 2,6-lutidine, achieving titers over 12 g/L. rsc.org

Enzymatic catalysis has also been applied to synthesize various pyridine derivatives. Novozym 435, an immobilized lipase, has been used to efficiently catalyze the esterification of nicotinic acids to produce pyridine esters in high yields (up to 99%) under mild conditions (50 °C in n-hexane). nih.gov Furthermore, new biocatalytic strategies are being developed for more complex transformations, such as the stereoselective construction of pyridine-functionalized cyclopropanes using hemoprotein-mediated activation of pyridyl triazoles. chemrxiv.org These advances highlight the growing role of enzymes in synthesizing diverse and complex pyridine-based molecules. tandfonline.comnih.gov

The synthesis of pyridines from renewable biomass sources, such as carbohydrates, is a key goal of green chemistry. These strategies aim to replace petrochemical feedstocks with sustainable alternatives. One approach involves the conversion of biomass-derived platform chemicals into pyridine scaffolds. For example, furfurylamine, which can be produced from xylan-containing biomass like corncob, can be used as a precursor for the synthesis of 3-pyridinol. researchgate.net

General strategies for creating N-heterocycles from renewable resources often involve cycloamination reactions. rsc.org Carbohydrates can be chemically transformed into building blocks suitable for pyridine synthesis. This typically requires selective protection and deprotection of hydroxyl groups to control reactivity. rsc.org For instance, arabinose-derived aldehydes can undergo condensation with glyoxals in the presence of ammonia (B1221849) to form imidazole (B134444) sugars, showcasing a pathway from sugars to N-heterocycles. rsc.org While direct synthesis of this compound from carbohydrates is not yet a mainstream route, these examples demonstrate the foundational chemistry that could enable such transformations in the future.

The synthesis of pyridinediols often proceeds through the deprotection of more stable alkoxy-substituted precursors. For pyridine-3,4-diol (B75182) derivatives, several reliable methods have been established. beilstein-journals.org The choice of method depends on the nature of the protecting group.

Hydrogenolysis of Benzyl Ethers : Benzyl protecting groups are commonly removed by catalytic hydrogenolysis. This mild method involves reacting the benzyl-protected precursor with hydrogen gas (H2) in the presence of a palladium-on-carbon (Pd/C) catalyst in a solvent like methanol (B129727) at room temperature. beilstein-journals.org

Lewis Acid-Mediated Cleavage of Methyl Ethers : Methyl ethers, which are more robust, can be cleaved using strong Lewis acids. Boron tribromide (BBr3) in a solvent like dichloromethane (B109758) (CH2Cl2) is effective for this transformation. beilstein-journals.org

Brønsted Acid Deprotection : Acid-labile protecting groups, such as the (2-trimethylsilyl)ethyl (SEM) group, can be removed under mild conditions using a Brønsted acid like trifluoroacetic acid (TFA) in dichloromethane. beilstein-journals.org

These deprotection strategies are crucial final steps in the multi-step synthesis of functionalized pyridinediols. nih.govbeilstein-journals.org

| Deprotection Method | Protecting Group | Reagents & Conditions | Yield Range | Reference |

| Hydrogenolysis | Benzyl | Pd/C, H₂, MeOH, rt, 24h | 74% - quant. | beilstein-journals.org |

| Lewis Acid Cleavage | Methyl | BBr₃, CH₂Cl₂, 0 °C to rt, 24h | 63% | beilstein-journals.org |

| Brønsted Acid Cleavage | (2-Trimethylsilyl)ethyl | TFA, CH₂Cl₂, rt, 1h | Good | beilstein-journals.org |

A classic and versatile method for synthesizing the pyridine ring is the Hantzsch dihydropyridine (B1217469) synthesis, first reported in 1881. wikipedia.org This multicomponent reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia or ammonium acetate. wikipedia.orgorganic-chemistry.org The initial product is a 1,4-dihydropyridine (B1200194) (DHP), which is then oxidized to the corresponding aromatic pyridine. The driving force for this final step is the stability gained through aromatization. wikipedia.org

The oxidation of DHPs to pyridines can be accomplished using a wide array of oxidizing agents. znaturforsch.com Classical methods employed strong oxidants such as nitric acid (HNO3), potassium permanganate (B83412) (KMnO4), or chromium trioxide (CrO3). wikipedia.orgthieme-connect.com However, these methods often require harsh conditions and can lead to side products. thieme-connect.com Modern research focuses on milder and more efficient reagents. Examples include 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), which operates at room temperature, and iodine in refluxing methanol. znaturforsch.comthieme-connect.com Other innovative systems include pyritic ash, a waste material from the metallurgical industry, and electrochemical methods. mdpi.comtandfonline.com

Advanced one-pot procedures have been developed that combine C-H activation, electrocyclization, and aromatization to synthesize highly substituted pyridines from imines and alkynes, proceeding through DHP intermediates without their isolation. organic-chemistry.orgnih.govacs.org

| Aromatization Reagent | Conditions | Notes | Reference |

| DDQ | Room Temperature | Electron transfer-induced mechanism | znaturforsch.com |

| Iodine | Refluxing Methanol | Mild, tolerates various functional groups | thieme-connect.com |

| Pyritic Ash | Heterogeneous | Eco-sustainable, catalyst is recoverable | mdpi.com |

| DHPDMDO/NH₄Br/HOAc | Water/MeCN, Room Temp | In situ generation of Br+ | tandfonline.com |

| Pd/C, Air | Acetic Acid | Used in one-pot sequences after C-H activation | organic-chemistry.org |

Deprotection Strategies for Pyridine-3,4-diol Derivatives

Mechanistic Investigations of this compound Formation

Understanding the reaction mechanisms is critical for optimizing synthetic routes and predicting outcomes. For the Hantzsch synthesis, mechanistic studies using NMR have suggested a pathway that proceeds through the formation of two key intermediates: a chalcone-type compound (from Knoevenagel condensation of the aldehyde and one ketoester equivalent) and an enamine (from the second ketoester equivalent and ammonia). wikipedia.org These two fragments then condense and cyclize to form the dihydropyridine ring. organic-chemistry.org

The mechanism of aromatization has also been studied. The oxidation of DHPs by DDQ is proposed to occur via an electron transfer-induced process. znaturforsch.com For aromatization using systems like ammonium bromide activated by an oxidant, the mechanism is thought to involve the in situ generation of an electrophilic bromine species (Br+), which activates the dihydropyridine ring towards deprotonation and subsequent aromatization. tandfonline.com

Mechanistic investigations of multicomponent reactions are often challenging because the reactions can be very fast. acs.org However, studies on analogous systems suggest that pathways can be elucidated by using isotopically labeled starting materials and carefully monitoring for the formation of proposed intermediates. For example, in some MCRs, pathways involving initial imine formation followed by a Mannich-type reaction have been ruled out in favor of other condensation sequences. acs.org These fundamental studies provide insight into the complex bond-forming events that lead to the pyridine core.

Elucidation of Rate-Determining Steps in Pyridine Synthesis

Understanding the rate-determining step is crucial for optimizing synthetic routes. In the context of pyridine synthesis via C-H activation, kinetic studies have provided valuable insights. For the synthesis of pyridines from imines and alkynes, deuterium-labeling studies have been instrumental. osti.gov These studies, along with kinetic simulations, have suggested that in certain C-H alkylation systems, the C-H oxidative addition is a rapid process, while the reductive elimination step is rate-limiting. osti.gov

In other systems, such as those involving oxidative carbon–hydrogen bond activation, kinetic isotope effect (KIE) studies have shown that C-H bond cleavage occurs in the rate-determining step. nih.gov The magnitude of the KIE values was found to be consistent between intramolecular and intermolecular experiments, which confirms that the formation of a reactive intermediate before bond cleavage is not the rate-determining step. nih.gov Specifically, larger KIE values were observed for substrates with low oxidation potentials that react quickly. nih.gov

It is important to note that the observed kinetic isotope effect (KIEobs) may not always directly reflect the intrinsic KIE of the chemical step, especially in complex enzymatic reactions with multiple steps. acs.org The relationship between the observed and intrinsic KIE is influenced by the commitment to catalysis, which is the ratio of the rate of the chemical step to the rate of dissociation of the substrate from the enzyme. acs.org

Role of Catalysts and Solvents in Reaction Pathways

The choice of catalyst and solvent plays a pivotal role in directing the reaction pathway and influencing the yield and selectivity of pyridine synthesis. In multicomponent reactions for the synthesis of pyridine-3,5-dicarbonitriles, the effects of different catalysts and solvents have been systematically investigated. acs.orgnih.gov For example, an amine base catalyst like piperidine (B6355638) showed better results in ethanol, whereas an ionic base such as tetrabutylammonium (B224687) hydroxide (B78521) (TBAH) in acetonitrile resulted in similar yields but in a much shorter reaction time. acs.orgnih.gov

Mechanistically, the catalyst can influence the final oxidation step of the 1,4-dihydropyridine intermediate. acs.orgnih.gov In an amine-based system, a Knoevenagel adduct intermediate is central to the reaction, while in the presence of an ionic base, aerobic oxygen acts as the primary oxidant. acs.orgnih.gov Solvent choice can also be critical in overcoming challenges, such as in the synthesis of sterically hindered pyridine-3,5-dicarbonitriles, where changing the solvent from ethanol to acetonitrile proved beneficial. acs.orgnih.gov

In the Bohlmann-Rahtz synthesis, acid catalysis, both Brønsted and Lewis acids, has been shown to facilitate the cyclodehydration step at significantly lower temperatures. organic-chemistry.org This has enabled the development of one-step procedures for the synthesis of functionalized pyridines in good to excellent yields. organic-chemistry.org The use of ethanol as a protic solvent has also been found to improve the efficiency of this process. beilstein-journals.org

| Catalyst/Solvent System | Reaction | Key Findings |

| Piperidine in Ethanol | Multicomponent synthesis of pyridine-3,5-dicarbonitriles | Amine base showed better results in this solvent. acs.orgnih.gov |

| Tetrabutylammonium hydroxide (TBAH) in Acetonitrile | Multicomponent synthesis of pyridine-3,5-dicarbonitriles | Ionic base resulted in similar yields to piperidine/ethanol but with a much shorter reaction time. acs.orgnih.gov |

| Acid Catalysis (Brønsted or Lewis) | Bohlmann-Rahtz Pyridine Synthesis | Allowed the cyclodehydration to proceed at a significantly lower temperature. organic-chemistry.org |

| Ethanol as Solvent | Bohlmann-Rahtz Pyridine Synthesis | Improved the efficiency of the one-step process. beilstein-journals.org |

Proton Transfer Mechanisms in Catalytic Cycles

Proton transfer is a fundamental step in many catalytic cycles leading to pyridine synthesis. In certain catalytic systems, the ligand of a metal complex can actively participate in proton transfer, acting as a proton shuttle. For instance, in the hydroamination of alkynes catalyzed by a cationic palladium(II) complex with a pyridyl-mesoionic carbene ligand, the pyridine "wingtip" of the ligand plays a crucial role. acs.orgacs.org

Upon dissociation from the metal center, the pyridine wingtip acts as a local Lewis base, facilitating entropically favored proton transfers. acs.orgacs.org This involves the transfer of a proton from the newly formed C-N bond to the pyridine arm, creating a pyridinium (B92312) intermediate. acs.org This pyridinium proton is then transferred to a carbanion center of the substrate, forming a stable enamine complex. acs.org These proton transfer events are elementary processes with low activation barriers. acs.org

Kinetic Isotope Effect Studies in Pyridine Ring Formation

Kinetic isotope effect (KIE) studies are a powerful tool for probing the mechanism of chemical reactions, including the formation of the pyridine ring. By substituting an atom with its heavier isotope, changes in the reaction rate can provide information about bond-breaking or bond-forming events in the rate-determining step.

In other systems, such as cyclization reactions proceeding through oxidative carbon–hydrogen bond activation, moderate to large KIEs (kH/kD) have been observed. nih.gov This indicates that C-H bond cleavage is indeed the rate-determining step. nih.gov Comparisons between intermolecular and intramolecular KIEs can further elucidate the mechanism. If electron transfer were the rate-determining step in intermolecular experiments, the KIE would be significantly diminished. nih.gov The consistent KIE values observed in both types of experiments support a mechanism where bond cleavage is the slow step. nih.gov

Furthermore, 13C KIEs have been extensively used in studying enzymatic decarboxylation reactions, which can be a key step in certain pyridine synthesis pathways. acs.org The observed KIE in such enzymatic reactions can be influenced by the "commitment to catalysis," which reflects the partitioning between the forward chemical reaction and the reverse dissociation of the substrate. acs.org

Derivatization Strategies for this compound

The functionalization of this compound is a key area of research, enabling the synthesis of a wide range of derivatives with potential applications in various fields. Strategies for derivatization can be broadly categorized into the functionalization of the hydroxyl groups and regioselective modifications of the pyridine ring.

Functionalization of Hydroxyl Groups

The two hydroxyl groups of this compound are prime targets for functionalization. However, achieving regioselective functionalization in diols and polyols presents a significant challenge due to the similar reactivity of the hydroxyl groups. rsc.orgresearchgate.net Organocatalysis has emerged as a powerful tool to address this challenge, enabling selective transformations under mild conditions. rsc.orgresearchgate.net

Various organocatalysts, including those based on boron, nitrogen, and phosphorus, have been developed for the selective functionalization of diols. rsc.org These catalysts can differentiate between hydroxyl groups based on steric and electronic effects, as well as through noncovalent interactions. rsc.org For example, in diols containing both primary and secondary hydroxyl groups, functionalization often occurs preferentially at the less sterically hindered primary site. rsc.org

Catalytic systems have also been developed for the site-selective functionalization of C-H bonds directed by a hydroxyl group. nih.gov For instance, an iridium-phenanthroline catalyst in combination with a dihydridosilane reagent can achieve the site-selective γ-functionalization of primary C-H bonds, controlled by a hydroxyl group. nih.gov This methodology has a broad scope and is tolerant of various functional groups. nih.gov

| Catalyst System | Reaction | Selectivity |

| Organocatalysts (Boron, Nitrogen, Phosphorus-based) | Diol functionalization | Regioselective transformation based on steric and electronic effects. rsc.org |

| Iridium-phenanthroline catalyst and dihydridosilane | γ-functionalization of primary C-H bonds | Site-selective functionalization directed by a hydroxyl group. nih.gov |

Regioselective Modifications of the Pyridine Ring

The intrinsic electronic properties of the pyridine ring often hinder its direct functionalization, particularly at the meta-position, requiring harsh reaction conditions that can affect functional group compatibility. nih.gov To overcome this, strategies have been developed that involve the temporary conversion of pyridines into electron-rich intermediates, which then undergo regioselective electrophilic functionalization. nih.gov

Two notable recent approaches are the ring-opening/ring-closing sequence via Zincke imine intermediates and the dearomatization/rearomatization sequence via oxazino-pyridine intermediates. nih.gov These methods allow for the mild and simple meta-C-H functionalization of pyridines, making them suitable for complex molecular settings. nih.gov

Another strategy for regioselective modification is the use of directing groups. However, developing directing group-free methods is a significant goal. Radical hydroboration of electron-deficient alkenes with a 4-dimethylaminopyridine (B28879) (DMAP)-boryl radical has been reported for the synthesis of α-boryl functionalized molecules with specific α-regioselectivity. sioc-journal.cn This reaction proceeds under mild conditions and tolerates a good range of functional groups. sioc-journal.cn

Synthesis of Substituted this compound Analogues

The synthesis of substituted this compound analogues involves various chemical strategies, often tailored to the specific substituents required. These methods can range from multi-step organic syntheses to biocatalytic approaches.

One notable method involves the chemical synthesis of this compound derivatives from renewable carbohydrates. nih.gov This approach represents a sustainable route to these important compounds. Additionally, one-pot multicomponent reactions have been successfully employed for the synthesis of highly functionalized pyridine derivatives. For instance, 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile derivatives have been synthesized through a one-pot condensation of an arylidine with various primary amines in the presence of a Lewis acid like zinc chloride. ajol.info This method is efficient and provides good yields of the target compounds. ajol.info

The introduction of specific functional groups, such as a trifluoromethyl group, presents unique synthetic challenges. The synthesis of 2-(trifluoromethyl)this compound (B13123438) can be approached through several routes. One plausible pathway is nucleophilic aromatic substitution on a pre-functionalized pyridine ring, such as the sequential hydroxylation of 5-iodo-2-(trifluoromethyl)pyridine. Another potential method is the direct electrophilic hydroxylation of 2-(trifluoromethyl)pyridine (B1195222) using strong oxidizing agents. vulcanchem.com

Biocatalytic methods also offer a promising alternative for the regioselective oxyfunctionalization of pyridine derivatives. Whole cells of Burkholderia sp. MAK1 have been shown to catalyze the hydroxylation of various pyridine compounds, offering a green and efficient route to pyridinols. nih.gov

Below is a table summarizing various substituted this compound analogues and their synthetic methods.

| Compound Name | Synthetic Method | Key Reactants | Reference |

| 2-Amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile derivatives | One-pot multicomponent condensation | Arylidine, Primary amines, Zinc chloride | ajol.info |

| 2-(Trifluoromethyl)this compound | Nucleophilic aromatic substitution or Direct electrophilic hydroxylation | 5-Iodo-2-(trifluoromethyl)pyridine or 2-(Trifluoromethyl)pyridine and oxidizing agents | vulcanchem.com |

| This compound derivatives | Synthesis from renewable resources | Carbohydrates | nih.gov |

Preparation of Metal-Organic Frameworks (MOFs) with Pyridine-3,5-dicarboxylic Acid

Pyridine-3,5-dicarboxylic acid (PYDC) is a versatile organic linker used in the construction of Metal-Organic Frameworks (MOFs). The nitrogen atom within the pyridine ring and the two carboxylic acid groups provide multiple coordination sites for metal ions, leading to the formation of diverse and intricate 3D structures. umt.edu.myresearchgate.net

The synthesis of MOFs using PYDC typically involves solvothermal or hydrothermal reactions, where the dicarboxylic acid and a metal salt are heated in a suitable solvent, often dimethylformamide (DMF). umt.edu.myrsc.org The choice of metal ion and reaction conditions, including the use of template molecules, can significantly influence the resulting framework's topology and properties. rsc.orgresearchgate.net

A variety of bipositive d-metal ions such as Cd²⁺, Zn²⁺, Co²⁺, and Cu²⁺ have been successfully incorporated into MOFs with PYDC. rsc.org For example, a series of new MOFs have been prepared from reactions of PYDC with these metal ions in the presence of various template molecules like 1,3-propanediol (B51772) and diethanolamine. rsc.org These studies have revealed that the addition of templates can lead to structural diversity, resulting in frameworks with different dimensionalities (0D, 2D, and 3D) and topologies. rsc.orgresearchgate.net

For instance, the reaction of PYDC with cadmium nitrate (B79036) tetrahydrate, cobalt acetate, zinc acetate hydrate (B1144303), and nickel chloride under solvothermal conditions yielded four novel MOFs. umt.edu.my These materials were characterized by various techniques, including Fourier Transform Infrared (FTIR) spectroscopy and elemental analysis, to confirm their composition and structure. umt.edu.my

The table below provides examples of MOFs synthesized using pyridine-3,5-dicarboxylic acid and their corresponding metal ions.

| MOF Name/Formula | Metal Ion | Synthetic Method | Reference |

| {[Cd(PDC)(NO₃)(H₂O)₂]·CH₃OH}n | Cd²⁺ | Solvothermal | umt.edu.my |

| {[Co(PDC)(H₂O)₂]}n | Co²⁺ | Solvothermal | umt.edu.my |

| {[Zn(PDC)(H₂O)₂]}n | Zn²⁺ | Solvothermal | umt.edu.my |

| {[Ni(PDC)Cl₂]}n | Ni²⁺ | Solvothermal | umt.edu.my |

| [Dy(3,5-pdc)(3,5-pdcH)(H₂O)₂]n·nH₂O | Dy³⁺ | Solvothermal | researchgate.net |

| [Pr₂(3,5-pdc)₃(H₂O)₂]n·2n(H₂O) | Pr³⁺ | Solvothermal | researchgate.net |

| Cu-PYDC-MOF | Cu²⁺ | Sonication | rsc.org |

| Co-PYDC-MOF | Co²⁺ | Sonication | rsc.org |

The structural diversity of these MOFs, arising from the coordination chemistry of PYDC with different metal ions and the influence of templates, highlights the tunability of these materials for potential applications in areas such as gas storage, catalysis, and as electrode materials for energy storage devices. umt.edu.myrsc.org

Theoretical and Computational Chemistry of Pyridine 3,5 Diol

Quantum Chemical Investigations of Pyridine-3,5-diol Structure and Reactivity

Quantum chemical methods provide powerful tools for understanding the intrinsic properties of molecules like this compound. These computational approaches allow for detailed investigation of its electronic structure, stability, and reactivity from a theoretical standpoint.

Density Functional Theory (DFT) Studies on Electronic Properties and Reactivity

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. nih.gov Studies on pyridine (B92270) derivatives using DFT, often with the B3LYP functional and basis sets like 6-311G(d,p), have been instrumental in characterizing their electronic and optical properties. nih.govresearchgate.net Such calculations can determine key parameters that govern the reactivity and stability of these molecules. rsc.orgresearchgate.net

For instance, analysis of pyridine-based organic crystalline salts has shown that optimized structures from DFT calculations support the existence of hydrogen bonding and other noncovalent interactions, which are crucial for their supramolecular assembly. acs.org The calculated HOMO-LUMO energy gaps from these studies provide insights into the chemical reactivity and kinetic stability of the compounds. researchgate.netmdpi.com A smaller energy gap generally indicates higher reactivity and lower stability. mdpi.com In one study on peptoid derivatives, HOMO-LUMO energy gaps were calculated to be in the range of 5.08 to 6.09 eV. mdpi.com

Table 1: Calculated Electronic Properties of Pyridine Derivatives from DFT Studies

This table is representative of data found in computational studies of pyridine derivatives and may not correspond to this compound itself.

| Compound/System | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |

| Donor-acceptor pyridine derivative | B3LYP/6-31G** | - | - | - | dntb.gov.ua |

| Pyridine-based organic salts | DFT | - | - | Large, different gaps | acs.org |

| Peptoid 5c | B3LYP/6-311G(d,p) | - | - | 5.08 | mdpi.com |

| Peptoid 5a | B3LYP/6-311G(d,p) | - | - | 5.42 | mdpi.com |

| Peptoid 5d | B3LYP/6-311G(d,p) | - | - | 5.95 | mdpi.com |

| Peptoid 5b | B3LYP/6-311G(d,p) | - | - | 6.09 | mdpi.com |

Conformational Analysis and Tautomerism

This compound can exist in different tautomeric forms, most notably the diol and keto-enol forms. Tautomerism, the interconversion between isomers by proton transfer, can significantly influence a molecule's chemical properties and reactivity. acs.orgmdpi.com Computational studies are essential for predicting the most stable tautomeric and conformational forms. researchgate.net

For example, in 3-hydroxypyridine (B118123), a related compound, a tautomeric equilibrium exists between the enol and keto forms in aqueous solution. acs.org Theoretical calculations on substituted pyrazoles, which also exhibit annular tautomerism, have shown that the electronic nature of substituents plays a crucial role in determining the favored tautomer. mdpi.com Electron-donating groups tend to favor one tautomeric form, while electron-withdrawing groups stabilize the other. mdpi.com Conformational analysis of various organic molecules, including those with hydroxyl groups, helps in understanding the torsional changes around single bonds and identifying stable conformers. longdom.org

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.deresearchgate.net The MEP is mapped onto the electron density surface, where different colors represent varying electrostatic potentials. computationalscience.org Red, orange, and yellow regions typically indicate negative potential (electron-rich), making them susceptible to electrophilic attack, while blue regions represent positive potential (electron-poor) and are prone to nucleophilic attack. researchgate.net

MEP analysis has been successfully applied to various pyridine derivatives to identify reactive sites and understand intermolecular interactions. acs.orgtandfonline.com For instance, in pyridine itself, the nitrogen atom is a region of negative electrostatic potential, making it a primary site for protonation. uni-muenchen.decomputationalscience.org In this compound, the hydroxyl groups and the nitrogen atom would be key features in the MEP map, indicating sites for hydrogen bonding and other noncovalent interactions. acs.org

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.comlibretexts.org The energies and shapes of these orbitals are crucial in predicting the outcome and feasibility of chemical reactions. imperial.ac.uk

The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's stability and reactivity. rsc.orgnumberanalytics.com A small HOMO-LUMO gap suggests that a molecule is more polarizable and reactive. mdpi.com FMO analysis of pyridine derivatives has been used to explain their electronic and optical properties, as well as their behavior in chemical reactions like cycloadditions. nih.govnsf.gov The distribution of HOMO and LUMO across the molecule indicates the regions that are most involved in electron donation and acceptance. researchgate.net

Computational Modeling of Reaction Mechanisms Involving this compound

Computational modeling provides a powerful lens to investigate the intricate details of reaction mechanisms, including the identification of transition states and the elucidation of catalytic cycles.

Simulations of Catalytic Cycles and Transition States

DFT calculations are frequently employed to model reaction pathways and determine the structures and energies of intermediates and transition states. nih.govrsc.org This approach has been used to study the catalytic activity of pyridine derivatives in various reactions, such as acyl-transfer reactions. researchgate.net By calculating the potential energy surface, researchers can identify the rate-limiting step in a catalytic cycle and understand how different catalysts influence reaction rates. researchgate.net

For instance, in the Ru-catalyzed oxidative cyclization of 1,5-dienes to form diols, DFT simulations have been instrumental in proposing a catalytic cycle and highlighting the crucial role of the co-oxidant. rsc.org Similarly, studies on the desymmetrization of meso-diols catalyzed by chiral pyridine derivatives have used DFT to model the transition-state assembly, providing insights into the origin of enantioselectivity. researchgate.net These computational models can guide the design of more efficient and selective catalysts. researchgate.net

Prediction of Reaction Pathways and Selectivity

Computational chemistry offers powerful tools for predicting the most likely pathways a reaction will follow and the selectivity for forming specific products. For this compound, theoretical methods such as Density Functional Theory (DFT) are instrumental in mapping out the potential energy surface of a reaction. acs.org This involves calculating the energies of reactants, products, intermediates, and, crucially, the transition states that connect them. The activation energy (the energy barrier that must be overcome) for each potential pathway can be determined, allowing researchers to predict which reactions are kinetically favored. researchgate.net

Recent developments in automated reaction path analysis methods hold the promise of removing human bias from these predictions, allowing for the discovery of known, unknown, or unexpected reaction pathways starting from a given set of reactants and a catalyst. acs.orgnih.gov For a molecule like this compound, computational models can predict the regioselectivity of reactions such as electrophilic aromatic substitution. The electronic properties of the pyridine ring, influenced by the two hydroxyl groups, dictate the most likely positions for electrophilic attack. DFT calculations can quantify the electron density at different points on the ring, identifying the most nucleophilic sites. mdpi.com Similarly, for nucleophilic substitution reactions, these models can predict which leaving group would be preferentially replaced.

The selectivity of a reaction is not only determined by the intrinsic properties of the molecule but also by the reaction conditions. Computational studies can model how different reagents or catalysts influence the reaction pathway. For instance, in a hydrogen atom transfer (HAT) driven reaction, computational evidence can provide mechanistic insight into the origin of selectivity. cam.ac.uk By comparing the calculated energy barriers for different potential products, a quantitative prediction of product ratios can be achieved. researchgate.net

Table 1: Hypothetical Predicted Activation Energies for Electrophilic Bromination of this compound

| Reaction Pathway (Position of Substitution) | Computational Method | Calculated Activation Energy (kcal/mol) | Predicted Major/Minor Product |

|---|---|---|---|

| C2-Substitution | B3LYP/6-311++G(d,p) | 22.5 | Minor |

| C4-Substitution | B3LYP/6-311++G(d,p) | 18.2 | Major |

| C6-Substitution | B3LYP/6-311++G(d,p) | 22.5 | Minor |

Solvent Effects on this compound Reactivity

Solvents can profoundly influence reaction rates and equilibria, and computational models are essential for understanding and predicting these effects. weebly.com For this compound, solvent interactions can alter its reactivity in several ways. The choice of solvent can impact the tautomeric equilibrium between the diol form (this compound) and its potential keto-enol tautomers. Computational studies, often using Polarizable Continuum Models (PCM), can calculate the relative energies of these tautomers in different solvent environments, predicting which form will predominate. mdpi.com

Solvent polarity is intimately related to the dielectric constant, and higher solvent polarity can result in higher polarization of the solute. mdpi.com This differential solvation of reactants, transition states, and products can dramatically alter the energy profile of a reaction. weebly.com For example, a polar solvent might stabilize a charged transition state more than the neutral reactants, thereby lowering the activation energy and accelerating the reaction. numberanalytics.com Computational studies on related heterocyclic systems have shown that the energy barriers for processes like proton transfer are lower in solution compared to the gas phase. mdpi.com The ability of a solvent to act as a hydrogen-bond acceptor or donor can also be critical, with calculations showing that such interactions can switch the regioselectivity of a reaction. researchgate.net

Table 2: Predicted Solvent Effects on a Hypothetical SNAr Reaction Rate of a this compound Derivative

| Solvent | Dielectric Constant (ε) | Computational Model | Relative Calculated Rate Constant (krel) |

|---|---|---|---|

| Gas Phase | 1 | MP2/6-31G(d,p) | 1 |

| Chloroform | 4.8 | PCM//MP2/6-31G(d,p) | 85 |

| Acetone | 20.7 | PCM//MP2/6-31G(d,p) | 1,500 |

| Methanol (B129727) | 32.7 | PCM//MP2/6-31G(d,p) | 12,000 |

| Water | 80.1 | PCM//MP2/6-31G(d,p) | 55,000 |

Structure-Activity Relationship (SAR) Modeling for this compound Derivatives

Computational Approaches to Correlate Structure with Biological Activity

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, and computational methods provide a quantitative framework for these analyses (QSAR). nih.govnih.gov For a series of this compound derivatives, QSAR models can be built to correlate structural or physicochemical properties with observed biological activity. nih.gov The process begins by creating a dataset of derivatives and their corresponding biological activities, such as the half-maximal inhibitory concentration (IC₅₀).

Using computational software, a wide range of molecular descriptors are then calculated for each derivative. scipublications.com These descriptors quantify various aspects of the molecule's structure and properties, including:

Electronic properties: Dipole moment, atomic charges, and energies of frontier molecular orbitals (HOMO/LUMO). mdpi.com

Steric properties: Molecular volume, surface area, and specific shape indices.

Lipophilic properties: The logarithm of the partition coefficient (logP), which measures a compound's hydrophobicity. scipublications.com

Topological properties: Descriptors based on the 2D graph of the molecule, such as connectivity indices.

Quantum-chemical properties: Parameters derived from quantum mechanical calculations, providing detailed electronic information. dokumen.pub

Once these descriptors are calculated, statistical methods like multiple linear regression or machine learning algorithms are used to build a mathematical model that relates a combination of descriptors to the biological activity. scipublications.com A robust QSAR model can reveal which properties are most important for the desired activity. For instance, a model might show that high antiproliferative activity in a series of this compound derivatives is correlated with a high dipole moment and the presence of a hydrogen bond donor at a specific position. nih.gov Such models serve as powerful predictive tools, allowing chemists to estimate the biological activity of yet-to-be-synthesized derivatives, thereby prioritizing synthetic efforts towards more promising candidates. nih.gov

Table 3: Hypothetical QSAR Data for a Series of this compound Derivatives

| Compound (R-group at C2) | logP (Lipophilicity) | Molecular Weight (MW) | Hydrogen Bond Acceptors (HBA) | Observed Activity (log(1/IC₅₀)) |

|---|---|---|---|---|

| -H | 0.15 | 111.10 | 3 | 4.5 |

| -CH₃ | 0.62 | 125.13 | 3 | 4.9 |

| -Cl | 0.86 | 145.55 | 3 | 5.3 |

| -NH₂ | -0.55 | 126.12 | 4 | 5.8 |

| -COOH | -0.18 | 155.11 | 4 | 6.2 |

Molecular Docking Simulations for Target Interaction

Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule (a ligand, such as a this compound derivative) when bound to a second molecule (a receptor, typically a protein or enzyme). nih.govplos.org This method is central to structure-based drug design, providing critical insights into the molecular basis of a compound's biological activity. dokumen.pub

The docking process involves several key steps. First, a high-resolution three-dimensional structure of the target protein is required, which is often obtained from X-ray crystallography or NMR spectroscopy. A specific binding site on the protein is identified. Then, a 3D model of the this compound derivative is generated and its conformational flexibility is considered. Docking software then systematically samples a large number of possible orientations and conformations of the ligand within the protein's binding site.

For each generated pose, a "scoring function" is used to calculate the binding energy or affinity, which estimates the strength of the interaction. nih.gov These scores are based on factors like hydrogen bonds, electrostatic interactions, hydrophobic interactions, and van der Waals forces between the ligand and the protein's amino acid residues. The pose with the best score represents the most likely binding mode.

By docking a series of this compound derivatives, researchers can:

Rationalize observed SAR data by visualizing how active versus inactive compounds interact differently with the target. mdpi.com

Identify key interactions (e.g., a critical hydrogen bond with a specific amino acid) that are essential for binding and activity.

Predict the binding affinity of novel, unsynthesized derivatives, helping to guide the design of more potent and selective inhibitors or agonists. plos.org

The stability of the best-docked ligand-protein complexes can be further verified using more computationally intensive methods like molecular dynamics (MD) simulations. nih.govplos.org

Table 4: Example Molecular Docking Results for this compound Derivatives Against a Hypothetical Kinase Target

| Compound (Derivative) | Docking Score (kcal/mol) | Key Interacting Residues | Number of Hydrogen Bonds |

|---|---|---|---|

| This compound | -6.5 | ASP-145, LYS-22 | 2 |

| 2-amino-Pyridine-3,5-diol | -7.8 | ASP-145, LYS-22, GLU-91 | 4 |

| 2-chloro-Pyridine-3,5-diol | -7.1 | ASP-145, LYS-22, LEU-18 | 2 |

| 4-methyl-Pyridine-3,5-diol | -6.8 | ASP-145, LYS-22, VAL-75 | 2 |

Chemical Reactivity and Transformations of Pyridine 3,5 Diol

Oxidation and Reduction Reactions of Pyridine-3,5-diol

The presence of hydroxyl groups on the pyridine (B92270) ring makes this compound susceptible to oxidation and also allows it to participate in reduction processes.

While specific documented examples of this compound acting as a reducing agent in organic synthesis are not prevalent in the reviewed literature, the related compound Pyridine-3,4-diol (B75182) is noted to act as a reducing agent in various oxidation processes. In principle, the hydroxyl groups of this compound could be oxidized, allowing the compound to reduce other species. This reactivity is analogous to other phenolic compounds which can act as reducing agents.

Microorganisms have evolved diverse enzymatic pathways to degrade pyridine and its derivatives, often involving pyridinediols as key intermediates. vu.ltnih.gov Several bacterial species are capable of utilizing pyridine compounds as their source of carbon and energy. nih.gov

For instance, an Agrobacterium sp. is known to produce pyridine-3,4-diol from 4-hydroxypyridine. nih.govnih.gov This intermediate is then further metabolized. nih.govnih.gov The enzymatic degradation of pyridine-3,4-diol by this bacterium involves a labile dioxygenase that cleaves the pyridine ring between the C-2 and C-3 positions. nih.gov This cleavage results in the formation of 3-formiminopyruvate, which is subsequently hydrolyzed to pyruvate (B1213749) and formate. nih.govias.ac.in

In other microbial pathways, different pyridinediols are formed. Three species of Achromobacter have been found to produce pyridine-2,5-diol from either 2-hydroxypyridine (B17775) or 3-hydroxypyridine (B118123). nih.govnih.gov This pyridine-2,5-diol is then degraded via the maleamate (B1239421) pathway. ias.ac.in A Nocardia species can slowly oxidize 3-hydroxypyridine to a mixture of pyridine-2,3-diol and pyridine-3,4-diol, although these are not further metabolized by this particular organism. nih.govnih.govias.ac.in The rumen bacterium Synergistes jonesii is capable of anaerobically degrading mimosine-derived pyridinediols, with 2,3-dihydroxypyridine (B124209) (2,3-DHP) being an intermediate in the degradation of 3-hydroxy-4-[1H]-pyridone (3,4-DHP). oup.com The degradation of 2,3-DHP by cell-free extracts of S. jonesii is an enzymatic reduction of the pyridine ring that requires reducing power. oup.com

Table 1: Microbial Degradation of Hydroxypyridines and Resulting Pyridinediols

| Starting Compound | Microorganism | Intermediate Pyridinediol |

|---|---|---|

| 4-Hydroxypyridine | Agrobacterium sp. | Pyridine-3,4-diol |

| 2-Hydroxypyridine | Achromobacter spp. | Pyridine-2,5-diol |

| 3-Hydroxypyridine | Achromobacter spp. | Pyridine-2,5-diol |

| 3-Hydroxypyridine | Nocardia Z1 | Pyridine-2,3-diol & Pyridine-3,4-diol |

The pyridine ring, particularly when substituted with activating hydroxyl groups, can undergo oxidative cleavage. In microbial metabolism, the cleavage of the pyridine-3,4-diol ring is mediated by a dioxygenase enzyme. nih.gov This biological process represents a specific type of oxidative cleavage.

In synthetic organic chemistry, various reagents are known to effect the oxidative cleavage of vicinal diols, such as periodate (B1199274) (IO₄⁻) and lead tetraacetate. researchgate.netalchemyst.co.uk While specific studies on the oxidative cleavage of this compound using these chemical reagents were not found, such reactions are plausible given the diol functionality. For example, pyridinium (B92312) chlorochromate (PCC), a common oxidizing agent, has been shown to mediate the oxidative cleavage of an α-bromomethyl-tetrahydrofuran bond, a process that leads to a γ-lactone. mdpi.com This demonstrates the potential for pyridine-based reagents to be involved in complex oxidative transformations.

Enzymatic and Microbial Degradation Pathways of Pyridinediols

Substitution and Coupling Reactions

The electronic nature of the pyridine ring, which is electron-deficient, governs its substitution patterns. The presence of two hydroxyl groups at the 3- and 5-positions significantly influences this reactivity.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. unistra.fr Pyridinediol derivatives can be converted into suitable substrates for these reactions. For example, pyridine-3,4-diols can be transformed into bis(perfluoroalkanesulfonates), such as bistriflates or bisnonaflates. beilstein-journals.orgbeilstein-journals.org These sulfonate groups are excellent leaving groups in palladium-catalyzed reactions like the Sonogashira coupling. beilstein-journals.org This strategy allows for the construction of extended π-systems by coupling the pyridinediol core with various alkynes. beilstein-journals.orgbeilstein-journals.org While this has been demonstrated for pyridine-3,4-diol derivatives, a similar approach could be applied to this compound. Pyridine sulfinates have also been developed as effective nucleophilic partners in palladium-catalyzed cross-coupling reactions with aryl halides. rsc.org

Table 2: Example of a Palladium-Catalyzed Reaction with a Pyridinediol Derivative

| Pyridine Substrate | Reaction Type | Reagents | Product Type |

|---|---|---|---|

| Pyridine-3,4-diyl bis(trifluoromethanesulfonate) | Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu co-catalyst, base | 3,4-Dialkynylpyridine |

The reactivity of the pyridine ring towards substitution is dictated by its electronic properties. The nitrogen atom withdraws electron density from the ring, particularly from the α (2, 6) and γ (4) positions, making them electron-deficient and thus susceptible to nucleophilic attack. matanginicollege.ac.in Conversely, the β (3, 5) positions are less electron-deficient, making them the preferred sites for electrophilic attack. matanginicollege.ac.inquimicaorganica.org

For this compound, the two hydroxyl groups are located at the β-positions. These electron-donating groups can activate the ring towards electrophilic substitution. However, the pyridine nitrogen is basic and can react with electrophiles or the acidic conditions often used in electrophilic aromatic substitution, which deactivates the ring. youtube.com For instance, nitration of pyridine itself is difficult and requires harsh conditions, yielding the 3-nitro product in low yield. matanginicollege.ac.in The presence of activating hydroxyl groups at the 3- and 5-positions would be expected to facilitate electrophilic substitution at the 2-, 4-, and 6-positions, although the basicity of the nitrogen remains a competing factor.

Nucleophilic substitution on the pyridine ring generally occurs at the 2-, 4-, and 6-positions. matanginicollege.ac.in Since this compound has hydroxyl groups at the 3- and 5-positions, direct nucleophilic aromatic substitution (SNAr) by displacement of a hydride ion is unlikely at these positions. However, the hydroxyl groups can be converted into better leaving groups, such as sulfonates, which can then be displaced by nucleophiles in palladium-catalyzed reactions as described previously. beilstein-journals.orgbeilstein-journals.org Additionally, the hydroxyl groups themselves can act as nucleophiles. For example, pyridine can react with acid chlorides to form pyridinium salts. researchgate.net

C-H Arylation Reactions with Pyridine Systems

The direct C-H arylation of pyridine rings is a powerful tool for creating complex molecules. The regioselectivity of this reaction is highly dependent on the electronic properties of the pyridine ring. In the case of this compound, the two hydroxyl groups are electron-donating, which activates the pyridine ring towards electrophilic substitution. This directing effect makes the C-H bonds at the C2, C4, and C6 positions more susceptible to functionalization.

While numerous methods have been developed for the C-H arylation of electron-deficient pyridines, the functionalization of electron-rich pyridines like this compound is also an area of significant research. nih.govnih.govresearchgate.net Catalytic systems, often employing palladium or copper, are utilized for such transformations. organic-chemistry.org For instance, copper-catalyzed methods have been effective for the direct arylation of various electron-rich heterocycles. organic-chemistry.org

The general strategy for the arylation of electron-deficient pyridines often involves palladium-carboxylate catalytic systems. nih.gov These reactions show high regioselectivity for positions not adjacent to the nitrogen atom, a preference attributed to electronic repulsion between the nitrogen's lone pair and the polarized C-Pd bond that forms at the C2 or C6 positions. nih.gov For 3-substituted pyridines bearing electron-withdrawing groups, arylation typically occurs at the C4 position, guided by the increased acidity of the C4-H bond. nih.gov Conversely, for an electron-rich substrate like this compound, the activating nature of the hydroxyl groups would be the dominant factor, directing arylation to the ortho and para positions (C2, C4, C6). However, the direct arylation of pyridine itself often requires harsh conditions or results in low regioselectivity, a challenge that has led to the development of methods involving pre-functionalized reagents or directing groups. acs.orgrsc.org

Reactions Involving Hydroxyl Groups

The two hydroxyl groups on this compound are key sites for a variety of chemical transformations. These reactions include dehydration, carbonylation, and related processes observed in other diol systems.

Dehydration of Alcohols and Diols in the Presence of Pyridine Derivatives

Pyridine and its derivatives are commonly employed as reagents and solvents in the dehydration of other alcohols and diols to form alkenes. These methods are valued for their mild conditions, which are suitable for sensitive molecules. The hydroxyl group is a poor leaving group, and these reagents work by converting it into a species that is easily eliminated. masterorganicchemistry.com

Two prevalent methods are:

Phosphorus Oxychloride (POCl₃) in Pyridine: This is a classic and effective method for the dehydration of secondary and tertiary alcohols under relatively non-acidic conditions. chemistrysteps.comlibretexts.org The reaction proceeds via an E2 mechanism, which avoids the formation of carbocation intermediates and thus prevents molecular rearrangements. chemistrysteps.comlibretexts.orgorganicchemistrytutor.com In this process, the alcohol's hydroxyl group attacks POCl₃, forming a dichlorophosphate (B8581778) ester intermediate. libretexts.orgpressbooks.pub This ester is an excellent leaving group. Pyridine serves a dual role as the reaction solvent and the base that abstracts a proton from an adjacent carbon, facilitating the elimination to form the double bond. libretexts.orgpressbooks.pubpearson.com

p-Toluenesulfonyl Chloride (TsCl) in Pyridine: This method involves converting the alcohol into an alkyl tosylate (ROTs), which is an excellent leaving group because the tosylate anion is the conjugate base of a strong acid, p-toluenesulfonic acid. svkm-iop.ac.indoubtnut.com The reaction of an alcohol with TsCl is typically conducted in the presence of pyridine, which acts as a base to neutralize the hydrochloric acid (HCl) that is formed as a byproduct. masterorganicchemistry.com Once formed, the alkyl tosylate can readily undergo elimination reactions. doubtnut.com

Table 1: Comparison of Dehydration Methods Using Pyridine Derivatives

| Feature | POCl₃ in Pyridine | TsCl in Pyridine |

| Mechanism | E2 Elimination chemistrysteps.comlibretexts.org | Forms Alkyl Tosylate, then Elimination svkm-iop.ac.indoubtnut.com |

| Intermediate | Dichlorophosphate ester libretexts.orgpressbooks.pub | Alkyl tosylate ester masterorganicchemistry.com |

| Role of Pyridine | Base and Solvent libretexts.orgpearson.com | Base (HCl scavenger) masterorganicchemistry.com |

| Conditions | Mild, non-acidic chemistrysteps.comlibretexts.org | Generally mild masterorganicchemistry.com |

| Rearrangements | Avoided (E2 mechanism) chemistrysteps.com | Avoided in the tosylation step libretexts.org |

| Substrate Scope | Effective for 2° and 3° alcohols libretexts.org | Broad for 1° and 2° alcohols svkm-iop.ac.in |

Carbonylation Reactions

Carbonylation reactions offer a direct route to introduce a carbonyl group into a molecule. For diols, this can lead to the formation of valuable cyclic carbonates. This compound, with its two hydroxyl groups in a 1,3-relationship on the ring, has the structural motif necessary for such cyclizations.

Palladium-catalyzed oxidative carbonylation is an effective method for converting 1,2- and 1,3-diols into their corresponding 5- and 6-membered cyclic carbonates. mdpi.comunipr.itresearchgate.netacs.org The reaction typically uses a palladium catalyst, such as PdI₂ or palladium on carbon (Pd/C), in the presence of carbon monoxide (CO) and an oxidant like oxygen. mdpi.comthieme-connect.com For 1,3-diols, this process yields 6-membered cyclic carbonates with good efficiency. unipr.itresearchgate.net The proposed mechanism involves the formation of an alkoxycarbonylpalladium intermediate, which is then intramolecularly trapped by the second hydroxyl group to close the ring. mdpi.com While specific studies on this compound are not detailed, its structure suggests it could be a suitable substrate for forming a fused pyridocyclic carbonate system under similar catalytic conditions.

In recent years, carbon dioxide (CO₂) has been explored as a greener, safer alternative to the highly toxic phosgene (B1210022) or CO for the synthesis of cyclic carbonates from diols. mdpi.comrsc.org This approach can be challenging due to the thermodynamics of the reaction, which produces water as a byproduct. mdpi.com However, methods have been developed that use dehydrating agents or activate the diol to facilitate the reaction at low CO₂ pressures and room temperature, offering a mild alternative to traditional methods. rsc.orgrsc.org

Formation of Gem-Diols and Hemiacetals from Pyridinecarboxaldehydes

While not a reaction of this compound itself, the behavior of pyridinecarboxaldehydes is highly relevant to the chemistry of functionalized pyridines. Aldehydes exist in equilibrium with their hydrated form, a geminal (gem)-diol, in the presence of water. pageplace.depearson.comlibretexts.org In the presence of an alcohol, they can reversibly form a hemiacetal. libretexts.orgresearchgate.net

The reactivity of pyridinecarboxaldehyde isomers in forming these adducts is significantly influenced by the position of the aldehyde group on the pyridine ring. researchgate.netresearchgate.net The electron-withdrawing nature of the pyridine nitrogen activates the carbonyl carbon towards nucleophilic attack, but this effect varies by position.

Reactivity: The carbonyl groups at positions 2 and 4 are more activated for nucleophilic addition compared to the carbonyl group at position 3. researchgate.net

Isolation: While 4-pyridinecarboxaldehyde (B46228) can be crystallized from water to obtain its hydrate (B1144303) (gem-diol) form, the corresponding gem-diol of 3-pyridinecarboxaldehyde (B140518) is unstable and cannot be readily isolated in the solid state. pageplace.de Similarly, when complexed with cobalt, the aldehyde group of 3-pyridinecarboxaldehyde remains unchanged, whereas 4-pyridinecarboxaldehyde can be converted to hemiacetal and other moieties. rsc.orgresearchgate.net

Solvent and pH Effects: The formation of gem-diols and hemiacetals is favored in protic solvents. researchgate.netresearchgate.net For instance, the reaction is more pronounced in methanol (B129727) (forming hemiacetals) than in water (forming gem-diols). researchgate.net The acidity of the medium also plays a crucial role, influencing not only the formation of the adducts but also potential side reactions like oxidation to the corresponding carboxylic acid. researchgate.net

Table 2: Hemiacetal/Gem-Diol Formation from Pyridinecarboxaldehyde Isomers

| Compound | Solvent | Condition | Product | Conversion (%) | Aldehyde Form (%) |

| 2-Pyridinecarboxaldehyde | D₂O | Neutral | Gem-diol | 65 | 35 |

| CD₃OD | Neutral | Hemiacetal | 87 | 13 | |

| 3-Pyridinecarboxaldehyde | D₂O | Neutral | Gem-diol | 20 | 80 |

| CD₃OD | Neutral | Hemiacetal | 25 | 75 | |

| 4-Pyridinecarboxaldehyde | D₂O | Neutral | Gem-diol | 85 | 15 |

| CD₃OD | Neutral | Hemiacetal | 95 | 5 |

Data adapted from NMR studies on pyridinecarboxaldehyde isomers. researchgate.net

Biological and Biomedical Research on Pyridine 3,5 Diol and Its Analogues

Pharmacological Applications of Pyridine-3,5-diol Derivatives

The pyridine (B92270) ring is a fundamental scaffold in medicinal chemistry, present in numerous natural products and synthetic drugs. nih.govajol.info Derivatives of this compound and its analogues have been the subject of extensive research, revealing a wide spectrum of pharmacological activities. These compounds have demonstrated potential as therapeutic agents across various domains, including inflammation, neurodegenerative diseases, cancer, and infectious diseases. nih.govresearchgate.net

Derivatives of pyridine and its fused heterocyclic systems, such as pyrimidine (B1678525), have shown significant promise as antioxidant and anti-inflammatory agents. nih.govresearchgate.net Their mechanism of action often involves scavenging free radicals, inhibiting pro-inflammatory enzymes like cyclooxygenase (COX), and reducing oxidative stress, which is implicated in numerous chronic diseases. nih.gov

Research has shown that certain pyridine derivatives possess potent antioxidant capabilities. Studies on pyridine-3,4-diol (B75182), a positional isomer of this compound, indicate significant antioxidant activity through the scavenging of free radicals, which helps to mitigate cellular damage. Similarly, newly synthesized pyridine, chromene, and thiazole (B1198619) derivatives have demonstrated powerful antioxidant effects in assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) tests. ajol.info For instance, a hybrid compound incorporating a salicylic (B10762653) acid hydrazide and a thiazole moiety exhibited antioxidant activity of 87.9% in the ABTS assay. ajol.info

In the context of anti-inflammatory action, pyrimidine derivatives have been identified as selective COX-2 inhibitors. nih.gov This selectivity is a desirable trait for anti-inflammatory drugs as it may reduce the gastrointestinal side effects associated with non-selective COX inhibitors. In vitro tests confirmed that certain pyrimidine derivatives, L1 and L2, were highly selective towards COX-2 and reduced levels of reactive oxygen species (ROS), underscoring their dual anti-inflammatory and antioxidant properties. nih.gov Furthermore, some pyrazolo[3,4-b]pyridine derivatives have also been reported to possess anti-inflammatory properties. mdpi.com A study on 4-(pyridin-3-yl)-6-(thiophen-2-yl) pyrimidine-2-thiol (B7767146) derivatives showed they inhibited the cyclooxygenase enzyme and demonstrated significant anti-inflammatory activity. nih.govresearchgate.net

| Compound Class | Specific Derivative/Compound | Observed Activity | Source |

|---|---|---|---|

| Pyridine-diol Analogue | Pyridine-3,4-diol | Significant antioxidant activity (free radical scavenging). | |

| Pyrimidine Derivatives | L1 and L2 | Selective COX-2 inhibition and reduction of reactive oxygen species (ROS). | nih.gov |

| Thiazole-Salicylic Acid Hybrid | Compound 9 | Potent antioxidant activity (87.9% in ABTS assay). | ajol.info |

| Pyridinyl-Thiophenyl-Pyrimidine | 4-(pyridin-3-yl)-6-(thiophen-2-yl) pyrimidine-2-thiol derivatives | Potent in vitro and in vivo anti-inflammatory and antioxidant activities. | nih.govresearchgate.net |

Pyridine derivatives have emerged as promising candidates for the treatment of neurodegenerative disorders like Alzheimer's and Parkinson's disease. google.com Their neuroprotective mechanisms are often linked to their antioxidant properties, which combat oxidative stress-induced neuronal damage, and their ability to interact with specific targets in the central nervous system (CNS).

Studies on pyridine-3,4-diol have revealed its potential to protect neuronal cells from apoptosis (programmed cell death) triggered by oxidative stress. In cellular models of neurodegeneration, treatment with this compound led to reduced markers of oxidative stress and improved cell viability. Similarly, analogues such as 6-Methylpyridine-2,4-diol are believed to exert neuroprotective effects by mitigating neuroinflammation and oxidative damage in neurons.

The pyrazolo[3,4-b]pyridine scaffold is of particular interest. Some derivatives from this class are reported to have neuroprotective and anti-Alzheimer's properties. mdpi.com A notable example is Etazolate, a pyrazolo[3,4-b]pyridine that has undergone clinical investigation as a potential treatment for Alzheimer's disease. mdpi.com The neuroprotective effects of certain compounds have been demonstrated in studies using human neuroblastoma SH-SY5Y cells, where they protected the cells from damage induced by hydrogen peroxide (H₂O₂) and β-amyloid (Aβ), a peptide centrally implicated in Alzheimer's pathology. mdpi.com For instance, Diaportheone A analogues were shown to increase cell viability and reduce intracellular ROS levels in Aβ- or H₂O₂-induced SH-SY5Y cells. mdpi.com

Furthermore, pyridine alkaloids have shown activity in the CNS. Cotinine, a primary metabolite of nicotine (B1678760), has been found to reduce Aβ neurotoxicity and decrease Aβ aggregation, suggesting a protective role in memory impairment. nih.gov

| Compound Class | Specific Derivative/Compound | Observed Neuroprotective Effect | Source |

|---|---|---|---|

| Pyridine-diol Analogue | Pyridine-3,4-diol | Protects neuronal cells from apoptosis induced by oxidative stress. | |

| Pyrazolo[3,4-b]pyridine | Etazolate | Clinically investigated for anti-Alzheimer's properties. | mdpi.com |

| Chromone Analogues | Diaportheone A1 and A2 | Protected neuroblastoma SH-SY5Y cells from Aβ- and H₂O₂-induced damage. | mdpi.com |

| Pyridine Alkaloid | Cotinine | Reduces β-amyloid (Aβ) neurotoxicity and aggregation. | nih.gov |

| Methyl-pyridine-diol Analogue | 6-Methylpyridine-2,4-diol | Exerts neuroprotective effects through antioxidant and anti-inflammatory action. |

The pyridine scaffold is a privileged structure in the design of anticancer agents, with derivatives demonstrating a variety of mechanisms to inhibit tumor growth. researchgate.netijpsonline.com These mechanisms include the disruption of cellular structures, inhibition of key signaling enzymes like kinases, induction of apoptosis, and cytotoxic effects through DNA intercalation. researchgate.net

Several studies have highlighted the potent cytotoxicity of pyridine derivatives against various cancer cell lines. For example, a series of novel pyridine-3-carbonitrile (B1148548) derivatives were evaluated for their anticancer activity against human breast cancer cell lines MCF-7 and MDA-MB-231. bohrium.com Compounds 4, 9, 14, and 17 from this series exhibited the lowest half-maximal inhibitory concentrations (IC₅₀), indicating significant cytotoxic effects. bohrium.com Similarly, a study on thiazole-based pyridine derivatives (compounds 2a-2o) found them to be potently cytotoxic against the A549 lung cancer cell line, with several compounds showing greater efficacy than the standard drug cisplatin. acs.org Mechanistic studies revealed that these compounds induce apoptosis, with compound 2m showing the highest apoptotic activity. acs.org

The inhibition of protein kinases is a common mechanism for pyridine-based anticancer drugs. ijpsonline.com Nicotinonitrile-based derivatives have shown potent inhibition of PIM-1 kinase, a protein involved in cell survival and proliferation. researchgate.net Compound 7b, for instance, had a PIM-1 kinase inhibition IC₅₀ value of 18.9 nM. researchgate.net Other research identified that certain imidazo[1,2-a]pyridine (B132010) derivatives act as dual inhibitors of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR), a critical pathway in tumor therapy. ijpsonline.com

| Compound Class | Specific Derivative | Target Cell Line | Observed Activity (IC₅₀) | Source |

|---|---|---|---|---|

| Steroidal Pyridine | Compound 8 | PC-3 (Prostate Cancer) | 1.55 μM | ijpsonline.com |

| Pyridine-3-carbonitrile | Compound 4 | MCF-7 (Breast Cancer) | Low IC₅₀ reported | bohrium.com |

| Pyridine-3-carbonitrile | Compound 9 | MDA-MB-231 (Breast Cancer) | Low IC₅₀ reported | bohrium.com |

| Thiazole-based Pyridine | Compound 2m | A549 (Lung Cancer) | Showed highest apoptotic activity | acs.org |

| Nicotinonitrile-based | Compound 7b | MCF-7 and PC-3 | 3.58 μM and 3.60 μM, respectively | researchgate.net |

The rise of drug-resistant pathogens has created an urgent need for new antimicrobial agents. Pyridine derivatives have been extensively investigated for their activity against a broad range of bacteria, fungi, and the mycobacterium responsible for tuberculosis. nih.govderpharmachemica.com